molecular formula C19H19NO3S2 B2883505 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide CAS No. 2034477-80-8

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2883505
CAS No.: 2034477-80-8
M. Wt: 373.49
InChI Key: JSZDBDJYXJXFIY-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide” is an organic compound containing functional groups such as amide, ether, and hydroxyl groups. It also contains thiophene rings, which are aromatic compounds similar to benzene but contain a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The thiophene rings would contribute to the compound’s aromaticity, while the amide, ether, and hydroxyl groups would likely be involved in various intermolecular interactions .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The ether group could potentially be cleaved using strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the polar amide, ether, and hydroxyl groups would likely make this compound relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Compounds similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxypropanamide have been investigated for their inhibitory effects on corrosion. For instance, N-(thiophen-2-ylmethylene)pyridin-2-amine and related Schiff base compounds containing oxygen, nitrogen, and sulfur donors demonstrated significant inhibition properties for mild steel in corrosive solutions. This suggests that compounds with thiophene moieties and related structures could serve as effective corrosion inhibitors in industrial applications (Leçe et al., 2008).

Antimicrobial Activities

Research on novel cycloalkylthiophene-Schiff bases and their metal complexes revealed notable antibacterial and antifungal activities. These compounds showed efficacy against various pathogenic bacterial strains and fungi, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).

Chemoselective Reactions

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides. These reactions demonstrate the utility of thiophene-containing compounds and their derivatives in facilitating specific chemical transformations, which could be valuable in pharmaceutical synthesis and organic chemistry (Singh et al., 2017).

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14(23-15-7-3-2-4-8-15)18(21)20-13-19(22,16-9-5-11-24-16)17-10-6-12-25-17/h2-12,14,22H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZDBDJYXJXFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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